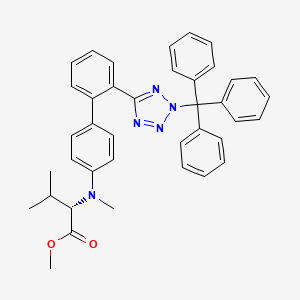
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline
説明
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline (NIMSA) is an organic compound belonging to the class of indole-based amines. It is an important intermediate in the synthesis of various compounds and is widely used in the pharmaceutical and agrochemical industries. NIMSA has been studied extensively in recent years due to its potential applications in drug design and development.
科学的研究の応用
Synthesis and Chemical Properties
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline and related compounds have been used in the synthesis of various organic compounds, demonstrating their utility in organic chemistry. For instance, Liu, Zheng, and Wu (2017) developed a method for synthesizing 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, highlighting the versatility of aniline derivatives in organic synthesis (Liu, Zheng, & Wu, 2017).
Anilines, including N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline, are pivotal in the synthesis of ligands for coordination compounds. Costa et al. (2010) designed 1,3,5-triazine-based ligands using similar anilines for anion–π and lone pair–π interactions in their coordination compounds (Costa et al., 2010).
Applications in Material Science
Aniline derivatives are instrumental in material science, such as in the development of chemosensors. Shree et al. (2019) synthesized 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, which are effective chemosensors for aluminum ion detection in living cells (Shree et al., 2019).
Aniline compounds have also been explored for their potential in corrosion inhibition. Daoud et al. (2014) synthesized (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, demonstrating its efficiency as a corrosion inhibitor for mild steel in acidic solutions (Daoud et al., 2014).
Potential in Pharmacology and Biomedical Research
In the pharmaceutical and biomedical field, anilines are key in synthesizing new drug candidates. Padma and Gadea (2020) synthesized a series of N-([1, 3, 4- Oxadiazino [6, 5-b] substituted indol-2-yl methyl) anilines, which showed significant antioxidant activity (Padma & Gadea, 2020).
Shaikh and Debebe (2020) developed new N-substituted indole derivatives, including anilines, and investigated their antimicrobial activities against new strains of bacteria and fungi, demonstrating the potential of aniline derivatives in antimicrobial research (Shaikh & Debebe, 2020).
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-3-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-19-14-6-4-5-13(9-14)17-10-12-11-18-16-8-3-2-7-15(12)16/h2-9,11,17-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGSZPJFIQIRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)-3-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
![(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid](/img/structure/B1436935.png)





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
